Methyl 5-(dibromomethyl)picolinate
Overview
Description
Methyl 5-(dibromomethyl)picolinate is a chemical compound with the CAS Number: 55876-83-0 and a molecular weight of 308.96 . Its IUPAC name is methyl 5-(dibromomethyl)-2-pyridinecarboxylate . It appears as a white to off-white powder or crystals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.96 . It is a white to off-white powder or crystals . The compound should be stored in a refrigerator and shipped at room temperature .Scientific Research Applications
Mechanistic Insights into Enzymatic Decarboxylation
Research has explored the mechanistic aspects of decarboxylation catalyzed by enzymes, with studies on orotidine 5'-monophosphate decarboxylase providing insights into the transition states and intermediate forms during the reaction. These studies, while not directly mentioning Methyl 5-(dibromomethyl)picolinate, involve related compounds like picolinic acid and N-methyl picolinic acid, offering a comparative analysis of their isotope effects during decarboxylation processes. The findings suggest that the enzymatic decarboxylation transition state resembles that of N-methyl picolinic acid, indicating no bond order changes at N-1 and proposing a carbanion intermediate stabilized by electrostatic interactions (Rishavy & Cleland, 2000).
Luminescence Vapochromism in Solid-State Chemistry
A study on the luminescence properties of metal-organic frameworks involving picoline (methyl pyridine) derivatives demonstrated solvent- and vapor-induced isomerization affecting their emission characteristics. This research sheds light on the structural basis for observed luminescence vapochromism, where changes in the molecular structure, triggered by environmental conditions, alter the luminescence. Such studies highlight the potential of methyl pyridine derivatives in developing smart materials with tunable optical properties (Cariati, Bu, & Ford, 2000).
Antioxidant Activity of Novel Compounds
The synthesis and evaluation of novel compounds derived from picoline alkenes have been investigated for their antioxidant activities. Among these compounds, specific derivatives exhibited notable antioxidant activity, showcasing the potential of picoline-based molecules in medicinal chemistry and pharmaceutical applications, particularly in combating oxidative stress-related diseases (Narajji, Karvekar, & Das, 2008).
Phototriggered DNA Ligation and Molecular Biology Applications
The development of a phototriggered nonenzymatic DNA phosphoramidate ligation reaction using an N-methyl picolinium carbamate protecting group represents a novel approach in molecular biology. This methodology enables controlled initiation of DNA ligation reactions, opening new avenues for studying model protocellular systems and prebiotic nucleic acid synthesis (Cape, Edson, Spencer, DeClue, Ziock, Maurer, Rasmussen, Monnard, & Boncella, 2012).
Coordination Chemistry and Metal Complexes
Research into hexadentate picolinic acid-based bispidine ligands and their coordination with various metal ions has expanded our understanding of metal-ligand interaction dynamics. These studies are pivotal for the development of catalytic agents, imaging probes, and therapeutic compounds, demonstrating the versatility and importance of picolinic acid derivatives in coordination chemistry (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).
Safety and Hazards
The safety information for Methyl 5-(dibromomethyl)picolinate includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Methyl 5-(dibromomethyl)picolinate is an organic compound It’s known to be used as an important intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
As an intermediate in organic synthesis , it likely interacts with its targets through chemical reactions, leading to the formation of other organic compounds.
Biochemical Pathways
As an intermediate in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.
Pharmacokinetics
Its physical properties such as boiling point (~3741° C at 760 mmHg) and density (~19 g/cm 3) are predicted . These properties might influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in organic synthesis , its effects would likely depend on the specific reactions it’s involved in and the resulting compounds.
Action Environment
This compound is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO), but insoluble in water . This suggests that its action, efficacy, and stability might be influenced by the solvent environment. It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Properties
IUPAC Name |
methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2NO2/c1-13-8(12)6-3-2-5(4-11-6)7(9)10/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXBFVONIIQOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599561 | |
Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55876-83-0 | |
Record name | 2-Pyridinecarboxylic acid, 5-(dibromomethyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55876-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(dibromomethyl)pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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